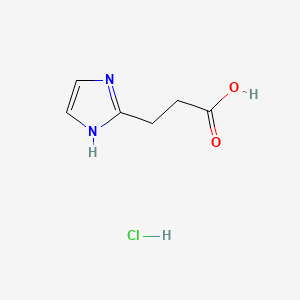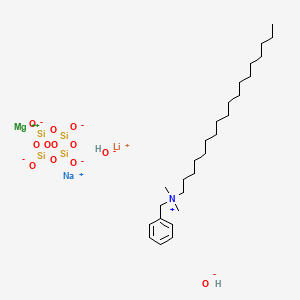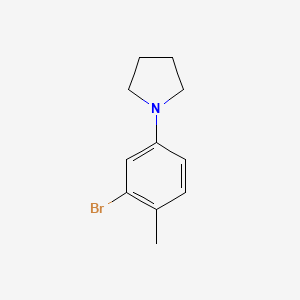
1-(3-Bromo-4-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methylphenyl)pyrrolidine, also known as 3-bromo-4-methylpyrrolidine or 3-BMPP, is an organic compound that is used in various scientific research applications. It is a heterocyclic compound, containing both a nitrogen and a bromine atom, that has a wide range of applications in organic and medicinal chemistry. 3-BMPP has been used in the synthesis of various compounds, including pharmaceuticals and natural products, as well as in the study of enzyme mechanisms and drug-receptor interactions.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine can be achieved through a one-pot reaction involving a cyclization reaction of 4-bromo-3-methylbenzaldehyde and proline in the presence of an acid catalyst.
Starting Materials
4-bromo-3-methylbenzaldehyde, proline, acid catalyst
Reaction
To a solution of 4-bromo-3-methylbenzaldehyde in a suitable solvent, add proline and acid catalyst., Heat the reaction mixture to a suitable temperature and stir for a suitable time., After completion of the reaction, cool the mixture and extract the product with a suitable solvent., Purify the product by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-BMPP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals and natural products. It has also been used in the study of enzyme mechanisms and drug-receptor interactions. In addition, it has been used to study the structure and reactivity of organic molecules.
Mécanisme D'action
The mechanism of action of 3-BMPP is not fully understood. However, it is believed that the bromine atom in 3-BMPP is responsible for its reactivity. The bromine atom is believed to act as a nucleophile, attacking the electrophilic centers of other molecules and forming covalent bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-BMPP are not fully understood. However, it is believed to have some potential therapeutic effects. In particular, it has been studied for its potential use in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-BMPP in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. In addition, it is highly soluble in a variety of organic solvents, making it easy to use in reactions. However, there are some limitations to its use in laboratory experiments. It is not very stable in aqueous solutions, and its reactivity can be unpredictable.
Orientations Futures
There are several potential future directions for the use of 3-BMPP. It could be used in the synthesis of new pharmaceuticals and natural products. It could also be used to study the structure and reactivity of organic molecules. Additionally, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to study the mechanisms of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBCUALUTWWUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680736 |
Source


|
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)pyrrolidine | |
CAS RN |
1215917-98-8 |
Source


|
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

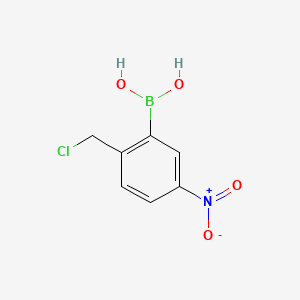

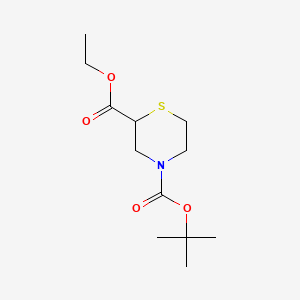
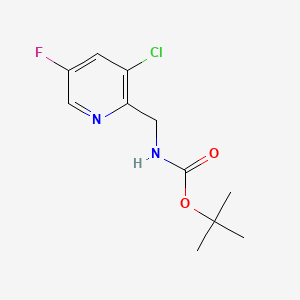

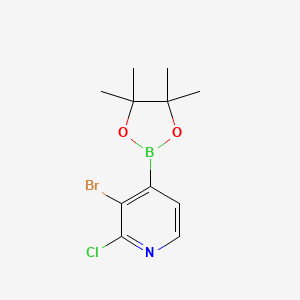

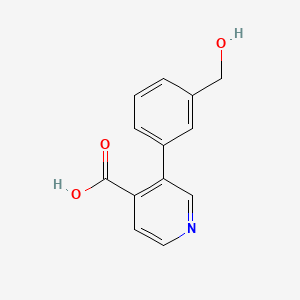
![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)
![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)
